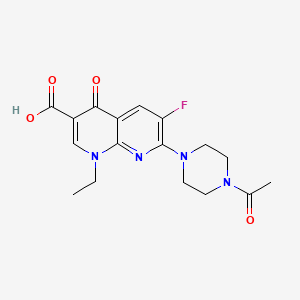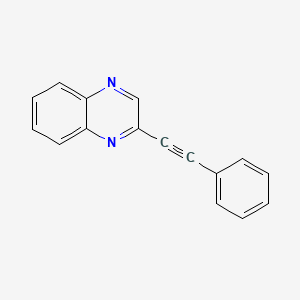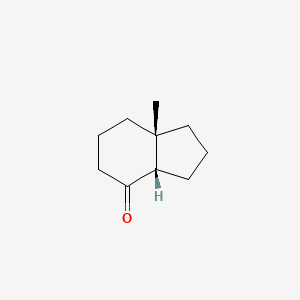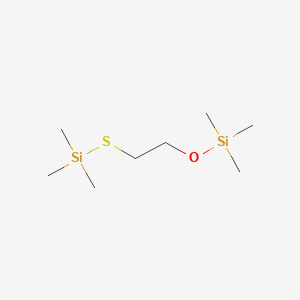
Trimethylsilyl 2-trimethylsiloxyethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-trimethylsiloxyethyl sulfide is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 2-trimethylsiloxyethyl sulfide typically involves the reaction of trimethylsilyl chloride with a suitable sulfide precursor under controlled conditions. Common reagents include trimethylsilyl chloride and lithium sulfide in solvents like acetonitrile . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-trimethylsiloxyethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into simpler sulfides or thiols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Tetrabutylammonium fluoride in solvents like tetrahydrofuran is often used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethylsilyl 2-trimethylsiloxyethyl sulfide has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of trimethylsilyl 2-trimethylsiloxyethyl sulfide involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect functional groups during synthesis, and enhance the volatility of compounds for analytical purposes . The pathways involved often include the formation and cleavage of silicon-oxygen and silicon-sulfur bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used in similar applications but lacks the additional sulfide functionality.
Bis(trimethylsilyl) sulfide: Contains two trimethylsilyl groups bonded to sulfur, offering different reactivity and applications.
Trimethylsilyl ethyl sulfide: Similar structure but with an ethyl group instead of the 2-trimethylsiloxyethyl group.
Uniqueness
Trimethylsilyl 2-trimethylsiloxyethyl sulfide is unique due to its dual functionality, combining the properties of trimethylsilyl groups with the reactivity of a sulfide. This combination allows for versatile applications in synthesis, protection, and modification of various compounds.
Propriétés
Numéro CAS |
78921-31-0 |
|---|---|
Formule moléculaire |
C8H22OSSi2 |
Poids moléculaire |
222.50 g/mol |
Nom IUPAC |
trimethyl(2-trimethylsilyloxyethylsulfanyl)silane |
InChI |
InChI=1S/C8H22OSSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
XCBOVFFZLIBFBZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCCS[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


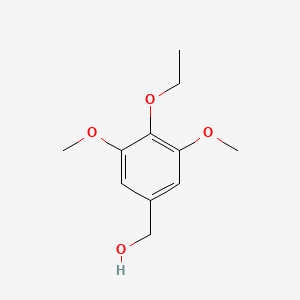
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
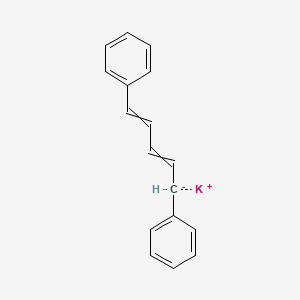
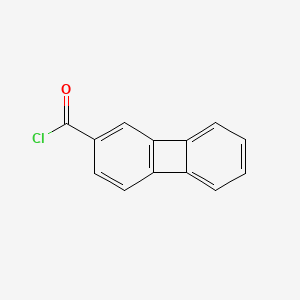

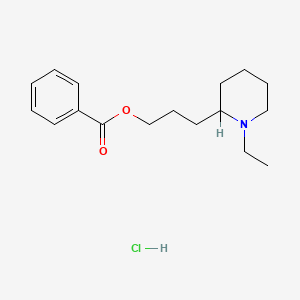
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
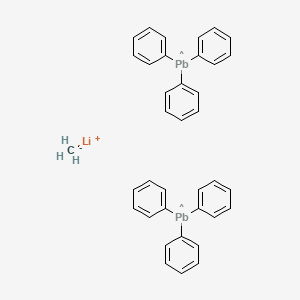
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
